![molecular formula C11H17NS B14257582 Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- CAS No. 214214-54-7](/img/structure/B14257582.png)
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- is a chemical compound with the molecular formula C11H17NS It is a derivative of benzenethiol, where the hydrogen atom on the benzene ring is substituted with a 2-[(1R)-1-(dimethylamino)propyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- typically involves the reaction of benzenethiol with a suitable alkylating agent. One common method is the alkylation of benzenethiol with 2-bromo-1-(dimethylamino)propane under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolate anions.
Substitution: Nitrobenzenethiol, sulfonylbenzenethiol, halogenated benzenethiols.
Applications De Recherche Scientifique
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- involves its interaction with molecular targets through its thiol and dimethylamino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- can be compared with other similar compounds such as:
Benzenethiol: Lacks the 2-[(1R)-1-(dimethylamino)propyl] group, resulting in different chemical properties and reactivity.
2-(Dimethylamino)benzenethiol: Similar structure but with the dimethylamino group directly attached to the benzene ring.
2-(Methylamino)benzenethiol: Contains a methylamino group instead of a dimethylamino group, leading to differences in steric and electronic effects.
The uniqueness of Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
214214-54-7 |
|---|---|
Formule moléculaire |
C11H17NS |
Poids moléculaire |
195.33 g/mol |
Nom IUPAC |
2-[(1R)-1-(dimethylamino)propyl]benzenethiol |
InChI |
InChI=1S/C11H17NS/c1-4-10(12(2)3)9-7-5-6-8-11(9)13/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
Clé InChI |
ILNVHVPFWBEUEW-SNVBAGLBSA-N |
SMILES isomérique |
CC[C@H](C1=CC=CC=C1S)N(C)C |
SMILES canonique |
CCC(C1=CC=CC=C1S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


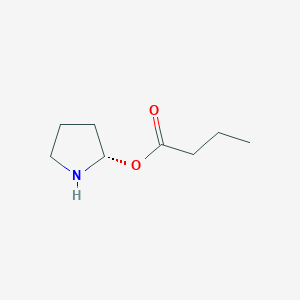
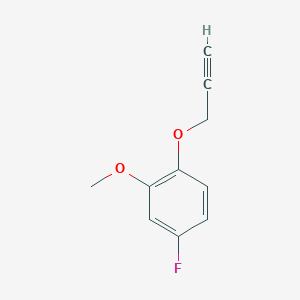
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)
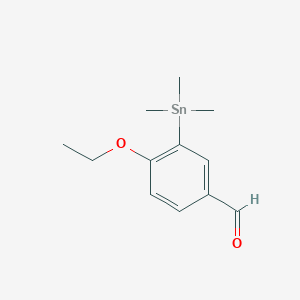
![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)
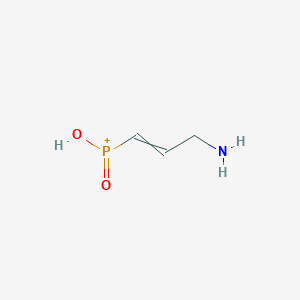
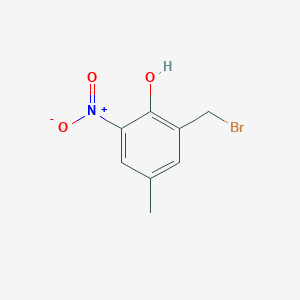
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
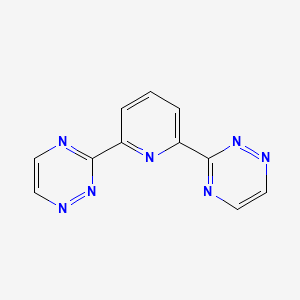
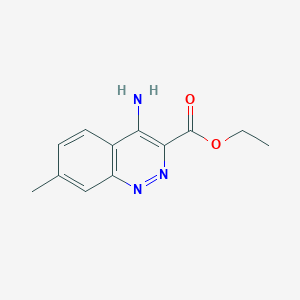

![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
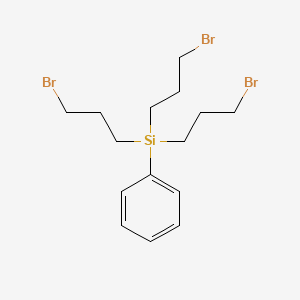
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
